molecular formula C10H11F3N2 B1401849 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine CAS No. 1713160-37-2

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1401849
CAS No.: 1713160-37-2
M. Wt: 216.2 g/mol
InChI Key: ZZRASTWKDWYXAG-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at position 3 with a pyrrolidine group and at position 2 with a trifluoromethyl (-CF₃) group. This compound is of interest in medicinal chemistry, particularly in the design of allosteric modulators for cannabinoid receptors (CB1) and other therapeutic targets .

Properties

IUPAC Name

3-pyrrolidin-1-yl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-8(4-3-5-14-9)15-6-1-2-7-15/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRASTWKDWYXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antitumor Agents
The compound's structure, featuring a pyridine ring with a trifluoromethyl group, enhances its biological activity. Compounds containing trifluoromethylpyridine structures are increasingly recognized for their potential as antiviral and antitumor agents. Approximately 40% of pharmaceutical compounds include fluorine, with nearly 20% containing trifluoromethyl groups, making these derivatives significant in drug design .

  • Clinical Trials : Many derivatives of 3-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine are undergoing clinical trials, with expectations for approval as new drugs. The presence of fluorine atoms is believed to improve the pharmacokinetic properties of these compounds .
  • Mechanism of Action : The compound acts on various biological pathways, including those involved in cancer proliferation and viral replication. Its ability to modulate histamine receptors (H3 receptors) suggests potential therapeutic uses in treating conditions such as obesity and neurological disorders .

Agrochemical Applications

Pesticide Development
The unique properties of this compound make it an attractive candidate for developing agrochemicals. Trifluoromethylpyridines are integral to synthesizing several pesticides due to their enhanced efficacy against pests compared to traditional compounds.

  • Examples of Use :
    • Sulfoxaflor , a pesticide based on the 6-(trifluoromethyl)pyridine structure, demonstrates superior pest control capabilities .
    • Fluazinam , a fungicide derived from trifluoromethylpyridine, exhibits potent activity against various fungal pathogens, significantly outperforming chlorine-containing derivatives .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various methods that incorporate trifluoromethyl groups into organic frameworks.

  • Direct Fluorination : This method involves the introduction of fluorine atoms directly into the aromatic system of pyridine derivatives. This process can enhance the compound's reactivity and biological activity .
  • Building Block Approach : Another common method is assembling pyridine from trifluoromethyl-containing precursors. This approach allows for greater flexibility in designing compounds with desired biological properties .

Case Studies

Study Focus Findings
Tsukamoto & Nakamura (2021)Synthesis of TFMP derivativesDiscussed various synthetic methods and highlighted the demand for TFMPs in agrochemicals and pharmaceuticals .
ResearchGate Study (2024)Crystal structure analysisProvided insights into the synthesis and structural properties of related boronic acids, emphasizing the relevance of trifluoromethyl groups in enhancing chemical stability and reactivity .
J-Pestics Study (2024)Application in pesticidesExplored the efficacy of trifluoromethylpyridines in developing new pesticides with improved performance against pests .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Analogs

Replacing the pyridine ring with a pyrimidine scaffold (two nitrogen atoms) alters electronic properties and binding interactions. For example:

  • Compounds 7d and 8d (Khurana et al., 2017) feature pyrimidine rings with 4-cyanophenyl and pyrrolidinyl substituents. These compounds exhibited comparable allosteric modulation (KB ≈ 100–200 nM, α ≈ 2–3) to PSNCBAM-1, a CB1 positive allosteric modulator. The pyrrolidinyl group at the pyrimidine’s 2- or 4-position was critical for activity, highlighting the importance of nitrogen positioning .
Table 1: Pyridine vs. Pyrimidine Analogs
Compound Core Structure Substituents KB (nM) Cooperativity (α)
3-(Pyrrolidin-1-yl)-2-CF₃-pyridine Pyridine 3-pyrrolidinyl, 2-CF₃ N/A N/A
7d (Khurana et al.) Pyrimidin-4-yl 4-cyanophenyl, 3-pyrrolidinyl 120 2.8
8d (Khurana et al.) Pyrimidin-2-yl 4-cyanophenyl, 3-pyrrolidinyl 180 2.1

Substituent Effects on Pyridine Derivatives

Variations in substituents significantly impact physicochemical and pharmacological properties:

Fluorine Substitution
  • 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine (): Fluorine at position 2 increases electronegativity and metabolic stability. The allyl group at position 3 may enhance lipophilicity (LogP ~2.5 estimated) but reduce solubility .
Trifluoromethyl Positioning
  • (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (): The -CF₃ group at position 5 (vs. position 2 in the target compound) alters electronic distribution. The (R)-configuration of the pyrrolidine amine enhances stereoselective interactions (PSA = 42.15, LogP = 2.4) .
Table 2: Substituent Impact on Pyridine Derivatives
Compound Substituents Molecular Weight LogP (Estimated) Key Properties
3-(Pyrrolidin-1-yl)-2-CF₃-pyridine 3-pyrrolidinyl, 2-CF₃ 246.2 2.8 Moderate solubility, basic
3-Allyl-2-fluoro-6-pyrrolidinyl-pyridine 3-allyl, 2-F, 6-pyrrolidinyl 236.3 2.5 High lipophilicity
(R)-1-(5-CF₃-pyridin-2-yl)pyrrolidin-3-amine 5-CF₃, 2-pyrrolidinyl, 3-amine (R) 261.2 2.4 Stereoselective binding

Biological Activity

3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS No. 1713160-37-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl group and the pyrrolidine moiety contribute to its distinct pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C8H10F3N\text{C}_8\text{H}_{10}\text{F}_3\text{N}

Molecular Structure:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
  • Pyrrolidine Ring: A five-membered saturated ring containing one nitrogen atom.
  • Trifluoromethyl Group: A functional group (-CF3) that enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an antagonist or modulator in several biological pathways, particularly those involving G-protein-coupled receptors (GPCRs) and ion channels.

Analgesic Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant analgesic effects. For instance, a related compound demonstrated high antagonistic activity against the TRPV1 receptor, which is crucial for pain sensation. This suggests that this compound may also possess similar properties, potentially providing relief in neuropathic pain models .

Antimicrobial Activity

Compounds containing the pyridine and pyrrolidine moieties have shown promising antimicrobial activities. Research indicates that derivatives of these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways .

Case Studies

  • TRPV1 Antagonism : A study on related pyridine derivatives found that they effectively blocked capsaicin-induced activation of TRPV1, leading to reduced pain responses in animal models. This highlights the potential of this compound in developing new analgesics .
  • Antibacterial Activity : In vitro tests showed that pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating a robust antibacterial profile .

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivity TypeIC50 / MIC (µg/mL)Reference
This compoundTRPV1AntagonistNot specified
Compound 24 STRPV1Antagonist0.4 nM
Pyrrole Benzamide DerivativeStaphylococcus aureusAntibacterial3.12 - 12.5

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example:

  • Step 1: Start with 2-chloro-3-(trifluoromethyl)pyridine.
  • Step 2: React with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (60–100°C).
  • Key Considerations: The electron-withdrawing trifluoromethyl group activates the pyridine ring toward substitution at the 2-position. Monitoring reaction progress via TLC or HPLC ensures completion .

Advanced: How does the trifluoromethyl group modulate the electronic and steric properties of the pyridine ring, and what implications does this have for downstream reactivity?

Answer:
The trifluoromethyl group exerts strong electron-withdrawing effects (-I and -σ* inductive effects), which:

  • Reduce electron density at the pyridine ring, enhancing susceptibility to nucleophilic attack at adjacent positions.
  • Increase thermal and oxidative stability due to the strong C-F bonds.
  • Impede electrophilic substitutions (e.g., nitration) at the 3-position. Computational studies (e.g., DFT) can map localized electron density and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further functionalization .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies pyrrolidine protons (δ 1.8–2.2 ppm for N-CH₂; δ 3.2–3.6 ppm for N-CH₂ adjacent to nitrogen).
    • ¹⁹F NMR: Confirms the trifluoromethyl group (δ -60 to -70 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 231.10 for C₁₀H₁₂F₃N₂).
  • X-ray Crystallography: Resolves bond angles and spatial arrangements of the pyrrolidine and trifluoromethyl groups .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized Assays: Use isogenic cell lines and controlled environments (e.g., O₂ levels, pH) to minimize confounding factors.
  • Purity Validation: Employ HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted starting materials) can skew results.
  • Environmental Controls: Account for surface interactions (e.g., adsorption to labware) using microspectroscopic imaging or isotopic labeling .

Basic: What are optimal storage conditions for this compound to ensure long-term stability?

Answer:

  • Storage: Seal in anhydrous containers under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethyl group.
  • Temperature: Maintain at 2–8°C to minimize thermal decomposition.
  • Monitoring: Periodically assess purity via NMR or LC-MS, especially after prolonged storage .

Advanced: What computational tools can predict the regioselectivity of cross-coupling reactions involving this compound?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position of the pyridine ring may show higher reactivity in Suzuki-Miyaura couplings due to electron-deficient regions.
  • Molecular Dynamics (MD): Simulate solvent effects on transition states to optimize reaction conditions (e.g., dioxane vs. toluene).
  • Software: Gaussian or ORCA for quantum mechanics; Schrödinger Suite for ligand-receptor modeling .

Basic: How does the pyrrolidine substituent influence the compound’s solubility and bioavailability?

Answer:

  • Solubility: The pyrrolidine group enhances water solubility via hydrogen bonding. LogP values can be experimentally determined using shake-flask or HPLC methods.
  • Bioavailability: Pyrrolidine’s conformational flexibility improves membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) quantify permeability coefficients .

Advanced: What strategies are effective for functionalizing the pyrrolidine ring without destabilizing the pyridine core?

Answer:

  • Protection/Deprotection: Temporarily protect the pyridine nitrogen with a Boc group during pyrrolidine functionalization.
  • Mild Conditions: Use Pd-catalyzed C-H activation or photoredox catalysis to modify pyrrolidine at low temperatures (<50°C).
  • Analytical Validation: Monitor ring stability via ¹H NMR after each synthetic step to detect undesired ring-opening or oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

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